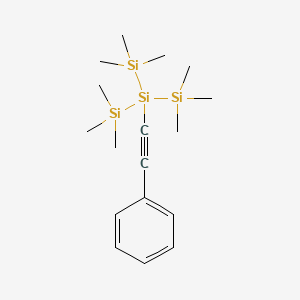![molecular formula C18H22O3S B14352202 Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate CAS No. 91680-48-7](/img/structure/B14352202.png)
Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Another method involves the condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis, which are typical for thiophene derivatives . These reactions often require specific conditions such as the presence of sulfurizing agents or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki-Miyaura coupling, for instance, is favored for its mild conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of thiophene oxides, while reduction may yield thiophene derivatives with added hydrogen atoms .
Scientific Research Applications
Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
What sets ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate apart is its unique ester structure combined with the thiophene ring, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
| 91680-48-7 | |
Molecular Formula |
C18H22O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 2-methyl-2-[4-(thiophen-2-ylmethyl)phenoxy]butanoate |
InChI |
InChI=1S/C18H22O3S/c1-4-18(3,17(19)20-5-2)21-15-10-8-14(9-11-15)13-16-7-6-12-22-16/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
IMHLSVIESZKANU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
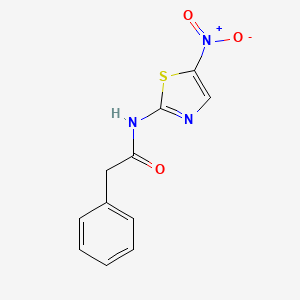
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/no-structure.png)


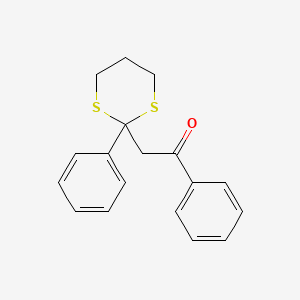
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
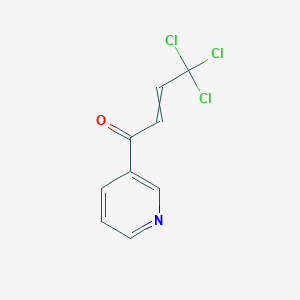
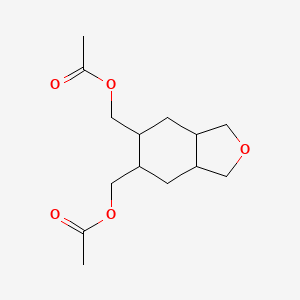
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
